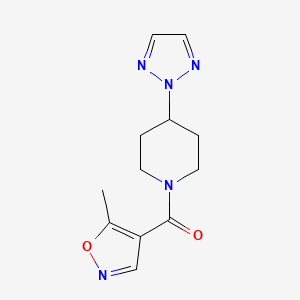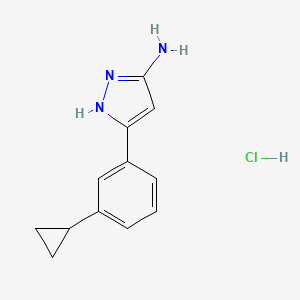
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone” is a compound that has been studied for its potential biological activities . The compound is part of a class of molecules that have been found to exhibit significant inhibitory activities against certain cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral data . For instance, the 13C NMR spectra of some compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve cyclization processes . The structures of the synthesized compounds were confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the InChI key of a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is ASGQRNXDYZQNPS-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial Activity
Triazole compounds have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain triazole derivatives exhibit significant activity against various microbial strains, making them potential candidates for drug development in this field .
Antiviral Agents
The structural modification of nucleobases by incorporating triazole derivatives has proven effective in antiviral drug discovery. These compounds can interfere with viral replication and are being explored as therapeutic agents against different viruses .
Antiproliferative Effect Against Cancer Cells
Triazole derivatives have been prepared and tested for their antiproliferative effects, particularly against human acute myeloid leukemia (AML) cells. Some compounds have demonstrated potent activity, indicating their potential use in cancer treatment .
Molecular Modeling Studies
The triazole ring’s versatility allows it to be used in molecular modeling studies to design new drugs with improved efficacy and reduced side effects. This application is crucial in the early stages of drug discovery .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNFAPCWJGJPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)


![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)


![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)